molecular formula C22H27N3O6S B2461537 N1-(3,4-dimethoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 941940-23-4

N1-(3,4-dimethoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2461537
CAS No.: 941940-23-4
M. Wt: 461.53
InChI Key: VHJDTMDMFOBZHM-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic organic compound with the molecular formula C22H27N3O6S and is characterized by a complex structure featuring an oxalamide bridge linking two distinct nitrogen-containing heterocyclic systems . One moiety is a 3,4-dimethoxyphenethyl group, while the other is a 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline. This structural class shares features with other investigated molecules, particularly in the incorporation of sulfonamide and tetrahydroquinoline groups, which are of significant interest in medicinal chemistry . For instance, related quinoline-sulfonamide derivatives have been explored for their potential to inhibit tubulin polymerization, a key mechanism for developing anti-cancer agents . Similarly, N-sulfonyl-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating the broad utility of this chemical family in drug discovery efforts . As a well-defined chemical tool, this compound is valuable for researchers screening new biological activities, studying structure-activity relationships (SAR), and developing novel probes for pharmacological targets. It is supplied for in vitro research applications and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-30-19-9-6-15(13-20(19)31-2)10-11-23-21(26)22(27)24-17-8-7-16-5-4-12-25(18(16)14-17)32(3,28)29/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJDTMDMFOBZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3,4-dimethoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, commonly referred to as SR141716A, is a synthetic cannabinoid derivative that has garnered attention for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a phenethylamine moiety and a tetrahydroquinoline structure, and it functions primarily as a selective antagonist of the cannabinoid receptor type 1 (CB1R) .

  • Molecular Formula : C22H27N3O6S
  • Molecular Weight : 461.5 g/mol
  • CAS Number : 941940-23-4

SR141716A acts as an antagonist at the CB1 receptor, which is crucial for mediating the psychoactive effects of cannabinoids like Δ⁹-tetrahydrocannabinol (THC). By blocking this receptor, SR141716A may modulate various physiological processes influenced by endocannabinoids, including appetite regulation, pain perception, and mood stabilization .

Pharmacological Effects

Research has indicated that SR141716A exhibits several pharmacological effects:

  • Anti-inflammatory Properties : Preliminary studies suggest that compounds similar to SR141716A may possess anti-inflammatory effects due to their structural attributes .
  • Neuroprotective Effects : The tetrahydroquinoline moiety has been associated with neuroprotective properties in various models of neurodegenerative diseases .
  • Interaction with Neurotransmitter Systems : The compound may interact with serotonin and dopamine receptors, potentially influencing mood and cognitive functions .

Case Studies and Research Findings

Several studies have explored the biological activity of SR141716A:

  • Animal Model Studies : In rodent models, SR141716A has been shown to reduce food intake and body weight gain in diet-induced obesity models. This suggests its potential application in obesity management .
  • Neuroprotection Research : A study demonstrated that SR141716A could protect neurons from excitotoxicity induced by glutamate, highlighting its possible role in treating conditions like Alzheimer's disease .
  • Clinical Trials : Clinical trials have investigated the efficacy of SR141716A in various conditions such as multiple sclerosis and chronic pain syndromes. Results indicate potential benefits in reducing pain perception and improving quality of life for patients .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to SR141716A and their notable features:

Compound NameStructureNotable Features
5-methylhex-1-yl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolineSimilar tetrahydro structureExhibits different pharmacological properties
3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-oneContains similar phenolic moietyKnown for anti-cancer properties
1-(methylsulfonyl)-6-methoxy-2-methylisoquinolineShares methylsulfonyl groupPotentially neuroprotective effects

This comparative analysis highlights the unique combination of methoxy substituents and the specific oxalamide linkage in SR141716A that may contribute to its distinct biological activities.

Scientific Research Applications

Cannabinoid Receptor Antagonism

N1-(3,4-dimethoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide acts as a selective antagonist of CB1R. This receptor is primarily responsible for mediating the psychoactive effects of Δ⁹-tetrahydrocannabinol (THC). The antagonistic action may have implications in:

  • Weight Management : Studies indicate that SR141716A can reduce food intake and body weight in animal models by blocking CB1R activity.
  • Addiction Treatment : It has been evaluated for potential use in treating substance abuse disorders by mitigating the rewarding effects of drugs like opioids and stimulants.

Neuroprotective Effects

The tetrahydroquinoline moiety has been associated with neuroprotective properties. Preliminary studies suggest that compounds similar to this compound may help in:

  • Treating Neurodegenerative Diseases : Research indicates potential applications in conditions such as Alzheimer's disease and Parkinson's disease due to its ability to modulate neurotransmitter systems.

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory activities. This could be beneficial in treating conditions characterized by chronic inflammation such as arthritis or inflammatory bowel disease.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the oxalamide linkage through condensation reactions.
  • Introduction of the methylsulfonyl group via nucleophilic substitution reactions.

This compound's reactivity is influenced by its functional groups. The oxalamide can undergo hydrolysis under acidic or basic conditions, leading to the release of amine derivatives and oxalic acid. Additionally, the presence of the methylsulfonyl group allows for further chemical modifications.

Chemical Reactions Analysis

Hydrolysis of Oxalamide Moiety

The central oxalamide bond undergoes hydrolysis under acidic or basic conditions. This reaction is critical for understanding metabolic pathways and degradation products:

Conditions Products Mechanism
Acidic (HCl, H₂O, 80°C)N-(3,4-dimethoxyphenethyl)amine + oxalic acid derivative + tetrahydroquinoline sulfoneNucleophilic acyl substitution
Basic (NaOH, H₂O, 60°C)Same as above, but with faster kineticsBase-catalyzed hydrolysis

The reaction rate is pH-dependent, with faster cleavage observed under basic conditions due to hydroxide ion participation.

Methylsulfonyl Group Reactivity

The methylsulfonyl substituent on the tetrahydroquinoline ring participates in nucleophilic substitution (SN2) reactions:

Nucleophile Conditions Product Yield
NH₃ (excess)DMF, 100°C, 12 hrN1-(3,4-dimethoxyphenethyl)-N2-(1-ammonio-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide~45%
NaN₃DMSO, 80°C, 8 hrAzide-substituted analog~32%

Steric hindrance from the tetrahydroquinoline ring reduces reaction efficiency compared to simpler sulfonamides.

Catalytic Functionalization

The compound participates in TMSNTf₂ (trimethylsilyl bistriflimide)-catalyzed reactions, leveraging its electron-withdrawing sulfonyl group to direct regioselectivity :

Example Reaction :
Substrate : α,β-Enone
Catalyst : TMSNTf₂ (5 mol%)
Product : 2,2-Difluoro-1,5-diketones via 1,4-addition
Key Mechanistic Insight :
The sulfonyl group stabilizes transition states through inductive effects, favoring 1,4-addition over 1,2-addition pathways .

Oxidation and Reduction

  • Oxidation :
    The tetrahydroquinoline ring undergoes dehydrogenation with DDQ (dichlorodicyanobenzoquinone) to form a fully aromatic quinoline system.
    Product : N1-(3,4-dimethoxyphenethyl)-N2-(1-(methylsulfonyl)quinolin-7-yl)oxalamide (yield: 58%).

  • Reduction :
    Catalytic hydrogenation (H₂, Pd/C) reduces the oxalamide’s carbonyl groups to secondary alcohols, though this reaction is rarely employed due to structural instability.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces homolytic cleavage of the C–S bond in the methylsulfonyl group, generating thiyl radicals. These radicals participate in chain-transfer reactions, forming dimerized byproducts:

Radical Scavenger Effect
TEMPOSuppresses dimerization (≥90% inhibition)
NoneForms disulfide-linked dimers (70% yield)

Comparative Reactivity Analysis

The table below contrasts this compound’s reactivity with structurally similar analogs:

Compound Key Functional Groups Dominant Reaction Rate (Relative)
N1-(3,4-dimethoxyphenethyl)-N2-(1-(methylsulfonyl)-tetrahydroquinolin-7-yl)oxalamideOxalamide, methylsulfonylHydrolysis1.0 (reference)
N1-(3,4-dimethoxyphenyl)-N2-(3-methoxybenzyl)oxalamideOxalamide, methoxybenzylElectrophilic aromatic substitution0.6
N1-(2,5-dimethoxyphenyl)-N2-(tetrahydroquinolin-6-yl)oxalamide Oxalamide, unmodified quinolineRing-opening0.8

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing N1-(3,4-dimethoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions:
  • Tetrahydroquinoline core formation : Achieved via Pictet-Spengler reaction using aromatic amines and aldehydes/ketones under acidic catalysis (e.g., HCl or acetic acid) .
  • Oxalamide bridge construction : Coupling of 3,4-dimethoxyphenethylamine and 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine using oxalyl chloride or activated oxalate esters in anhydrous solvents (e.g., DMF, THF) under inert atmosphere .
  • Sulfonylation : Introduction of the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the tetrahydroquinoline moiety appear as distinct multiplets (δ 6.5–7.5 ppm), while methylsulfonyl groups show characteristic singlets (δ ~3.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching C₂₄H₂₈N₃O₆S) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups .

Q. What are the common chemical reactions this compound undergoes, and how are they optimized?

  • Methodological Answer :
  • Hydrolysis : The oxalamide bridge is susceptible to acidic/basic hydrolysis. Optimize by varying pH (e.g., HCl/NaOH concentration) and temperature (25–80°C) to control degradation .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces tetrahydroquinoline double bonds. Use solvent polarity (e.g., ethanol vs. THF) to modulate reaction rates .
  • Electrophilic substitution : Bromination (Br₂/FeBr₃) at the dimethoxyphenyl ring requires controlled stoichiometry (1:1 molar ratio) to avoid over-substitution .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Reaction Path Search : Use density functional theory (DFT) to model transition states and predict regioselectivity in sulfonylation or amide coupling steps .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. Software like AutoDock Vina optimizes binding poses using scoring functions .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to filter candidates with poor drug-likeness .

Q. How do structural modifications (e.g., substituent variations) resolve contradictions in biological activity data?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs (e.g., replacing 3,4-dimethoxyphenethyl with 3,5-dimethoxy or cycloalkyl groups) and assay against targets (e.g., cancer cell lines). For example:
Analog SubstituentIC₅₀ (μM)Selectivity Index
3,4-Dimethoxy0.4512.3
3,5-Dimethoxy1.25.8
Cyclopentyl2.83.1
Data trends clarify the role of methoxy positioning in potency .
  • Meta-Analysis : Aggregate data from analogs to identify outliers (e.g., solubility-limited activity) and redesign derivatives with improved physicochemical properties .

Q. What experimental design strategies minimize variability in pharmacokinetic (PK) studies?

  • Methodological Answer :
  • Factorial Design : Vary parameters like dosage (10–100 mg/kg), administration route (oral vs. IV), and sampling timepoints (0–24 hrs) to model PK profiles. Use ANOVA to identify significant factors .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify metabolite formation via LC-MS/MS. Adjust incubation time (30–120 min) and NADPH concentration to mimic in vivo conditions .
  • Cross-Species Correlation : Compare clearance rates in human hepatocytes vs. rodent models to predict translational relevance .

Q. How can contradictory data in target engagement assays (e.g., enzyme inhibition vs. cellular activity) be reconciled?

  • Methodological Answer :
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions that may explain cellular activity discrepancies .
  • Pathway Analysis : Integrate transcriptomics (RNA-seq) and phosphoproteomics data to map downstream effects of target modulation .
  • Permeability Adjustments : Modify logP via substituent changes (e.g., adding polar groups) to enhance cell membrane penetration and align enzymatic/cellular IC₅₀ values .

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